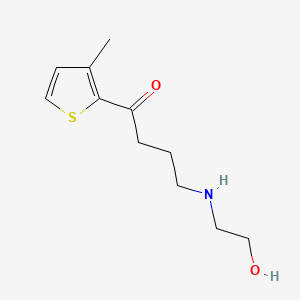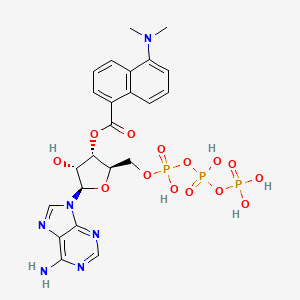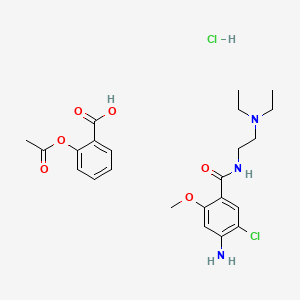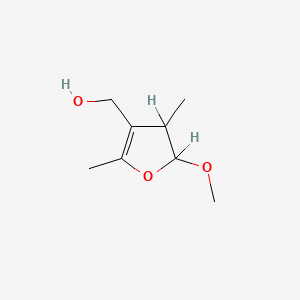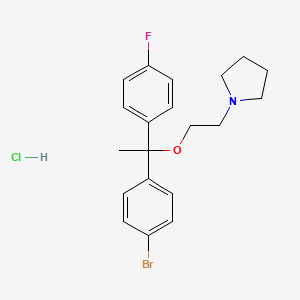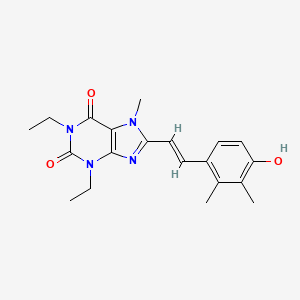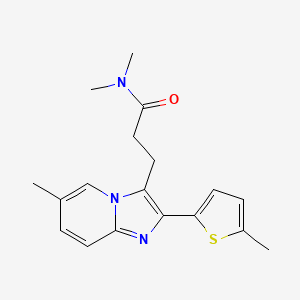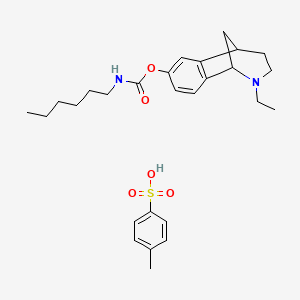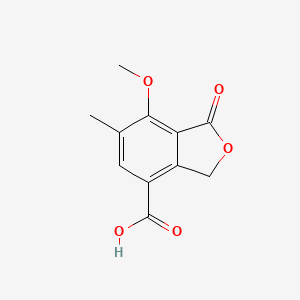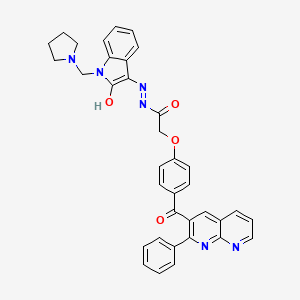
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride: is a chemical compound with a complex structureThe compound’s molecular formula is C11-H17-Cl-N2-O2.Cl-H, and it has a molecular weight of 281.21 .
Métodos De Preparación
The synthesis of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves several steps The synthetic routes typically include the reaction of p-Phenetidine with chloroacetyl chloride to introduce the chloro group, followed by the reaction with diethylamine to form the diethylamino groupIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride can be compared with other similar compounds, such as:
p-Phenetidine, 3-chloro-beta-(dimethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group and a methoxy group instead of an ethoxy group.
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
97173-06-3 |
|---|---|
Fórmula molecular |
C14H24Cl2N2O2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
3-chloro-4-[2-(diethylamino)ethoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H |
Clave InChI |
DLQIXMCVXXWVPB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


